(S)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8ClFO |
|---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
(1S)-1-(4-chloro-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m0/s1 |
InChI Key |
SFYMSCDTIQQNLH-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)Cl)F)O |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)F)O |
Origin of Product |
United States |
Enantioselective Synthesis of S 1 4 Chloro 2 Fluorophenyl Ethan 1 Ol
Asymmetric Catalytic Reduction Strategies for 4-Chloro-2-fluoroacetophenone
The conversion of 4-Chloro-2-fluoroacetophenone to (S)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol is most effectively achieved through asymmetric catalytic reduction. This approach utilizes a small amount of a chiral catalyst to transfer stereochemical information to the substrate, resulting in a product with high enantiomeric excess (ee). The two main branches of this strategy are asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH).
Asymmetric Transfer Hydrogenation Catalysis
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the reduction of prochiral ketones. This technique typically employs a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, to transfer hydrogen to the substrate in the presence of a chiral catalyst. A variety of transition metal complexes and organocatalysts have been successfully employed for this purpose.
Ruthenium(II) complexes, particularly those featuring chiral diamine ligands, are among the most well-studied and effective catalysts for the ATH of aromatic ketones. The seminal work by Noyori and colleagues demonstrated the exceptional efficiency and enantioselectivity of catalysts like Ru(II)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). These catalysts operate via a metal-ligand bifunctional mechanism, where both the metal center and the ligand participate in the hydrogen transfer process.
For the reduction of halogenated acetophenones, Ru-based catalysts have shown excellent performance. While specific data for 4-Chloro-2-fluoroacetophenone is not extensively documented in readily available literature, studies on analogous substrates such as 4-fluoroacetophenone and other halo-substituted acetophenones provide valuable insights. High yields and enantioselectivities are consistently reported, often exceeding 95% ee. The steric and electronic properties of the substituents on the phenyl ring of the acetophenone can influence the reaction rate and enantioselectivity.
Table 1: Representative Asymmetric Transfer Hydrogenation of Substituted Acetophenones with a Ruthenium-based Catalyst
| Substrate | Catalyst | Hydrogen Donor | Solvent | Yield (%) | ee (%) |
| 4-Fluoroacetophenone | Ru(II)-(S,S)-TsDPEN | HCOOH/NEt₃ | Acetonitrile | >99 | 98 (S) |
| 4-Chloroacetophenone | Ru(II)-(S,S)-TsDPEN | HCOOH/NEt₃ | Acetonitrile | 98 | 97 (S) |
| 2-Chloroacetophenone | Ru(II)-(S,S)-TsDPEN | HCOOH/NEt₃ | Acetonitrile | 97 | 96 (S) |
This table presents representative data from studies on similar substrates to illustrate the expected performance for 4-Chloro-2-fluoroacetophenone.
Rhodium(III) complexes bearing chiral ligands, such as derivatives of 1,2-diphenylethylenediamine, have also proven to be highly effective for the ATH of ketones. These catalysts often exhibit excellent reactivity and enantioselectivity, sometimes surpassing their ruthenium counterparts under specific conditions. The catalytic cycle is believed to involve the formation of a rhodium-hydride species, which then delivers the hydride to the carbonyl carbon of the ketone.
Research on the ATH of 4'-fluoroacetophenone using a Rhodium(III) complex with a C2-symmetric fluorene-ligand has demonstrated the potential for achieving high yields and enantioselectivities. scielo.br In this study, the corresponding chiral alcohol was obtained with an enantiomeric excess of 96% and a yield of 98%. scielo.br This suggests that rhodium-based catalysts are a viable and potent option for the synthesis of this compound.
Table 2: Asymmetric Transfer Hydrogenation of 4'-Fluoroacetophenone with a Rhodium(III) Catalyst
| Substrate | Catalyst | Hydrogen Donor | Solvent | Time (h) | Yield (%) | ee (%) |
| 4'-Fluoroacetophenone | [Rh(III)Cp*Cl(Ligand)] | HCOONa | Water | 1 | 98 | 96 (S) |
Data extracted from a study on 4'-fluoroacetophenone, indicating the high potential for the target substrate. scielo.br
Iridium(III) complexes, often coordinated with chiral diamine or amino alcohol ligands, have gained prominence as highly active catalysts for ATH. These catalysts can operate under mild conditions and with low catalyst loadings, making them attractive for industrial applications. The mechanism is thought to be similar to that of rhodium and ruthenium catalysts, involving the formation of an iridium-hydride intermediate.
Studies on the ATH of various substituted acetophenones using iridium(III) complexes have shown excellent results. For instance, the reduction of 4-chloroacetophenone has been achieved with high conversion and enantioselectivity, suggesting that iridium catalysts would be highly effective for the synthesis of this compound.
Table 3: Representative Asymmetric Transfer Hydrogenation of Substituted Acetophenones with an Iridium-based Catalyst
| Substrate | Catalyst | Hydrogen Donor | Solvent | Yield (%) | ee (%) |
| 4-Chloroacetophenone | Ir(III)-diamine complex | i-PrOH | i-PrOH | >99 | 97 (S) |
| 4-Fluoroacetophenone | Ir(III)-diamine complex | i-PrOH | i-PrOH | >99 | 98 (S) |
This table presents representative data from studies on similar substrates to illustrate the expected performance for 4-Chloro-2-fluoroacetophenone.
In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric transformations. For the reduction of ketones, chiral organocatalysts, such as those based on oxazaborolidines (Corey-Bakshi-Shibata or CBS catalysts), have been successfully employed. These catalysts activate a borane (B79455) reducing agent and facilitate its enantioselective addition to the carbonyl group.
Table 4: Representative Organocatalytic Asymmetric Reduction of Acetophenone Derivatives
| Substrate | Catalyst | Reducing Agent | Solvent | Yield (%) | ee (%) |
| Acetophenone | (S)-CBS catalyst | BH₃·SMe₂ | THF | 95 | 98 (R) |
| 4-Chloroacetophenone | (S)-CBS catalyst | BH₃·SMe₂ | THF | 92 | 97 (R) |
This table presents representative data for the reduction of similar ketones, indicating the potential for high enantioselectivity with the target substrate. The use of the (R)-CBS catalyst would be expected to yield the (S)-alcohol.
Asymmetric Hydrogenation Catalysis
Asymmetric hydrogenation (AH) involves the direct addition of molecular hydrogen (H₂) across the carbonyl double bond, mediated by a chiral catalyst. This method is highly atom-economical and is widely used in industrial processes. Chiral ruthenium and rhodium complexes, particularly those with bidentate phosphine (B1218219) ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are the most common catalysts for the asymmetric hydrogenation of ketones.
The asymmetric hydrogenation of functionalized ketones, including those with halogen substituents, has been extensively studied. The catalyst, substrate, and reaction conditions (pressure, temperature, and solvent) all play a crucial role in determining the efficiency and enantioselectivity of the reaction. High-pressure hydrogen is often required, which can be a limitation for some laboratory settings. Nevertheless, the high turnover numbers and excellent enantioselectivities achievable make AH a very powerful tool.
Table 5: Representative Asymmetric Hydrogenation of a Halogenated Ketone
| Substrate | Catalyst | Hydrogen Pressure | Solvent | Yield (%) | ee (%) |
| 2-Chloroacetophenone | Ru(II)-BINAP | 10 atm | Methanol (B129727) | >99 | 98 (S) |
This table provides a representative example of the asymmetric hydrogenation of a related substrate, highlighting the potential for high performance with 4-Chloro-2-fluoroacetophenone.
Chiral Ligand Design and Synthesis for Enantioselective Hydrogenation
Asymmetric hydrogenation is a powerful tool for producing chiral alcohols from prochiral ketones. mdpi.com The effectiveness of this method hinges on the design of the chiral ligand that coordinates to a metal center, typically ruthenium or rhodium. This ligand creates a chiral environment that directs the hydrogen addition to one face of the ketone, leading to the preferential formation of one enantiomer.
The development of chiral phosphine ligands was a pivotal moment in asymmetric catalysis. utexas.edu For the hydrogenation of aromatic ketones, Noyori-type catalysts, which often feature a combination of a chiral diamine and a chiral diphosphine ligand complexed with ruthenium, have demonstrated excellent performance. mdpi.comnih.gov The precise structure of these ligands is critical for high enantioselectivity. For instance, ligands with axial chirality, such as (R)-BINAP and its derivatives, have been successfully employed. mdpi.com The diamine ligand has a significant influence on the reaction conversion, while the bisphosphine ligand more directly affects the enantiomeric excess (ee) values. mdpi.com
The design principles for these ligands often involve:
C₂ Symmetry: Many successful ligands possess a C₂ axis of symmetry, which reduces the number of possible diastereomeric transition states and often leads to higher enantioselectivity.
Steric Hindrance: Bulky groups on the ligand can effectively shield one face of the coordinated substrate, forcing the hydrogenation to occur from the less hindered side.
Electronic Effects: The electronic properties of the ligand can influence the activity of the metal catalyst.
Research has led to the development of a wide array of chiral ligands, including ferrocene-based P,N,N ligands for manganese-catalyzed hydrogenations and f-spiroPhos for rhodium-catalyzed reactions, which have provided high enantioselectivities (up to 99.9% ee) for various substrates. nih.govnih.gov
Table 1: Examples of Chiral Ligands in Asymmetric Hydrogenation
| Ligand Type | Metal Center | Typical Substrate | Key Feature |
|---|---|---|---|
| Bisphosphine (e.g., BINAP) | Ru, Rh | Ketones, Olefins | Axial Chirality |
| Diamine (e.g., DABN) | Ru | Ketones | Works in concert with phosphine ligand |
| Ferrocene-based P,N,N | Mn | Imines | Multiple Chiral Centers |
Heterogeneous Asymmetric Catalysis
While homogeneous catalysts often exhibit high activity and selectivity, their separation from the product mixture can be challenging and costly, especially on an industrial scale. Heterogeneous asymmetric catalysis addresses this issue by immobilizing the chiral catalyst on a solid support. The first example of a chiral heterogeneous catalyst involved adsorbing Palladium(II) chloride onto silk fibroin fibers. utexas.edu
Modern approaches involve anchoring well-defined chiral complexes, similar to those used in homogeneous catalysis, onto materials like silica (B1680970), polymers, or metal-organic frameworks (MOFs). This strategy combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy recovery and recyclability. For the synthesis of this compound, a heterogeneous catalyst could be developed by immobilizing a chiral Ru-bisphosphine-diamine complex onto a solid support, aiming to retain the high enantioselectivity observed in solution-phase reactions.
Asymmetric Hydrosilylation Methods
Asymmetric hydrosilylation offers an alternative to hydrogenation for the reduction of prochiral ketones. This method involves the addition of a hydrosilane (R₃SiH) across the carbonyl double bond, catalyzed by a chiral metal complex, to form a silyl ether. This intermediate is then hydrolyzed to yield the chiral alcohol.
A variety of metals, including iridium, copper, and iron, have been shown to catalyze this reaction. researchgate.netscite.ai The enantioselectivity is again controlled by the chiral ligand attached to the metal.
Iridium Catalysts: Chiral C₂-symmetric diamines and dithioureas have been tested as ligands for iridium-catalyzed hydrosilylation of acetophenone. researchgate.net
Copper Catalysts: The combination of Copper(II) acetate and a chiral diphosphine ligand has shown high efficiency in the hydrosilylation of aromatic ketones using polymethylhydrosiloxane (PMHS) as the reducing agent. researchgate.net
Iron Catalysts: In-situ generated iron catalysts with ligands containing a cyclopentadiene tethered to a stereogenic diamine unit have also been explored for this transformation. scite.ai
The choice of the silane, catalyst precursor, and ligand all play a role in the reaction's success, influencing both conversion rates and enantioselectivity. researchgate.netscite.ai
Biocatalytic Synthesis of this compound
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiomerically pure compounds. nih.gov Reactions are performed under mild conditions, often in aqueous media, and the high selectivity of enzymes can lead to products with very high optical purity. tubitak.gov.tr The synthesis of this compound is well-suited to biocatalysis, primarily through the stereoselective reduction of the corresponding ketone.
Enzyme Screening and Engineering for Stereoselective Reduction
The core of the biocatalytic approach is finding a suitable enzyme, typically a ketoreductase (KRED) or an alcohol dehydrogenase (ADH), that can reduce 4'-Chloro-2'-fluoroacetophenone with high selectivity for the (S)-alcohol. researchgate.net The process often begins by screening a diverse library of microorganisms or isolated enzymes for this specific activity. nih.govresearchgate.net
Organisms from genera such as Candida, Hansenula, Pichia, Rhodotorula, and Saccharomyces have been successfully used to reduce substituted acetophenones to their corresponding (S)-alcohols with high yield (>90%) and excellent enantiomeric excess (>99% ee). nih.gov For example, a ketoreductase from Hansenula polymorpha was identified and, after being cloned and expressed in E. coli, was used to produce chiral alcohols with 100% ee. nih.gov Similarly, screening of a KRED library identified an enzyme capable of transforming 2-chloro-1-(3,4-difluorophenyl)ethanone into the corresponding (S)-alcohol, a key intermediate for the drug Ticagrelor. acs.org
Once a promising enzyme is identified, its properties can be further improved through protein engineering techniques like directed evolution or site-directed mutagenesis to enhance its activity, stability, or enantioselectivity for the specific substrate.
Whole-Cell Biotransformation Methodologies
Instead of using isolated enzymes, it is often more cost-effective to use whole microbial cells as the biocatalyst. nih.govresearchgate.net Whole-cell systems contain the necessary enzymes and have the inherent machinery to regenerate essential cofactors (like NADPH or NADH), which are consumed during the reduction reaction. nih.gov This eliminates the need to add expensive cofactors to the reaction mixture.
Various microorganisms, including fungi and yeasts, have been employed for the whole-cell reduction of acetophenone derivatives. researchgate.netresearchgate.net
Daucus carota (wild carrot) cells have been used to catalyze the enantioselective reduction of 1-(4-fluorophenyl)ethanone, achieving a 55% yield and 98% ee for the (S)-alcohol. researcher.life
Fungal cultures such as Penicillium and Aspergillus species have shown significant bioconversion capabilities with varying enantioselectivity. researchgate.net
Recombinant E. coli is a widely used host for whole-cell biotransformations. Genes for a specific ketoreductase and a cofactor-regenerating enzyme, such as glucose dehydrogenase (GDH), can be co-expressed in E. coli. nih.govnih.govnih.gov The cells are then supplied with a simple sugar like glucose, which is oxidized by GDH to regenerate the NADPH required by the ketoreductase to reduce the target ketone. nih.govnih.gov
Table 2: Examples of Whole-Cell Systems for Ketone Reduction
| Microorganism | Substrate Example | Product Configuration | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Daucus carota | 1-(4-fluorophenyl)ethanone | (S) | 55% | 98% researcher.life |
| Candida, Pichia, etc. | 2-bromo-4-fluoro acetophenone | (S) | >90% | 99% nih.gov |
| Recombinant E. coli | Ethyl 4-chloro-3-oxobutanoate | (S) | 85-89% | 100% nih.govnih.gov |
Substrate Scope and Enantioselectivity in Biocatalytic Processes
The efficiency and selectivity of an enzymatic reduction are highly dependent on the structure of the substrate. Understanding an enzyme's substrate scope is crucial for predicting its utility for a new target like 4'-Chloro-2'-fluoroacetophenone.
Studies on various mono-substituted acetophenones using a reductase from Pichia glucozyma found that the reaction rates were influenced by the electronic effects of the substituents, as described by Hammett coefficients. rsc.org The enantioselectivity, however, was determined by how the substrate oriented itself within the enzyme's active site. rsc.org The enzyme could tolerate ortho-substituents with low steric impact, such as fluorine, but not bulkier groups. rsc.org This suggests that the 2-fluoro substituent on the target precursor is compatible with many enzymatic systems.
The position of substituents also matters. Ene-reductases from Saccharomyces species, for example, show varying selectivity depending on the nature and location of substituents on the aromatic ring of α-alkyl-β-aryl enones. rsc.orgnih.gov This detailed understanding of stereo-electronic requirements allows for the rational selection of biocatalysts for specific target molecules. rsc.orgrsc.org
Chiral Auxiliary-Mediated Synthetic Approaches for the Compound
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. While direct experimental data for the chiral auxiliary-mediated synthesis of this compound is not extensively detailed in publicly available literature, the principles of asymmetric synthesis allow for the postulation of viable synthetic routes based on established methodologies for analogous ketones.
One of the most common strategies involves the asymmetric reduction of the corresponding prochiral ketone, 4-chloro-2-fluoroacetophenone, using a stoichiometric or catalytic amount of a chiral reducing agent complexed with a chiral ligand or auxiliary. A well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst.
A hypothetical reaction scheme would involve the reduction of 4-chloro-2-fluoroacetophenone with a borane source, such as borane-dimethyl sulfide complex (BMS), in the presence of a catalytic amount of an (S)-oxazaborolidine catalyst. The chiral environment created by the catalyst would favor the approach of the reducing agent from one face of the ketone, leading to the preferential formation of the (S)-alcohol.
Table 1: Postulated Chiral Auxiliary-Mediated Asymmetric Reduction
| Parameter | Details |
|---|---|
| Substrate | 4-chloro-2-fluoroacetophenone |
| Chiral Auxiliary/Catalyst | (S)-CBS Oxazaborolidine Catalyst |
| Reducing Agent | Borane-dimethyl sulfide (BMS) |
| Solvent | Tetrahydrofuran (THF) |
| Expected Product | This compound |
| Anticipated Enantiomeric Excess | >90% |
| Post-reaction Step | Cleavage of the borate complex |
This table is based on established principles of CBS reductions and represents a projected outcome for the specified substrate.
Enantiomeric Resolution Methodologies for this compound
Enantiomeric resolution is a process used to separate a racemic mixture into its constituent enantiomers. This is a widely used industrial method for obtaining enantiopure compounds.
Kinetic Resolution Strategies
Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols due to their high enantioselectivity.
A common approach for the kinetic resolution of racemic 1-(4-Chloro-2-fluorophenyl)ethan-1-ol would involve an enzyme-catalyzed transesterification reaction. In this process, a lipase, such as Candida antarctica lipase B (CALB), is used to acylate one of the enantiomers preferentially, leaving the other enantiomer unreacted. The choice of acyl donor and solvent is crucial for achieving high enantioselectivity and conversion.
For instance, the racemic alcohol could be treated with an acyl donor like vinyl acetate in a non-polar organic solvent in the presence of an immobilized lipase. The lipase would selectively catalyze the acylation of the (R)-enantiomer, resulting in the formation of (R)-1-(4-chloro-2-fluorophenyl)ethyl acetate, while the desired this compound remains largely unreacted. The separation of the unreacted (S)-alcohol from the acylated (R)-ester can then be achieved by standard chromatographic techniques.
Table 2: Representative Lipase-Catalyzed Kinetic Resolution
| Parameter | Details |
|---|---|
| Substrate | Racemic 1-(4-Chloro-2-fluorophenyl)ethan-1-ol |
| Enzyme | Immobilized Candida antarctica Lipase B (Novozym 435) |
| Acyl Donor | Vinyl Acetate |
| Solvent | Hexane (B92381) or tert-Butyl methyl ether |
| Desired Product | This compound |
| Byproduct | (R)-1-(4-chloro-2-fluorophenyl)ethyl acetate |
| Typical Conversion | ~50% |
| Expected Enantiomeric Excess of (S)-alcohol | >95% |
Data presented is representative of typical outcomes for lipase-catalyzed resolutions of secondary aryl alcohols.
Crystallization-Based Diastereomeric Resolution
Crystallization-based diastereomeric resolution is a classical and industrially viable method for separating enantiomers. This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization.
For the resolution of racemic 1-(4-Chloro-2-fluorophenyl)ethan-1-ol, which is an alcohol and thus neutral, it would first need to be derivatized to an acidic species, for example, by forming a hemiphthalate or hemisuccinate ester. This acidic derivative can then be reacted with a chiral base, such as (+)-cinchonine or (R)-1-phenylethylamine, to form diastereomeric salts.
The general procedure would involve dissolving the derivatized racemic alcohol and the chiral resolving agent in a suitable solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt will crystallize out, leaving the more soluble diastereomer in the mother liquor. The crystallized salt can then be isolated, and the chiral auxiliary removed by acid-base extraction to yield the desired enantiomerically enriched alcohol. The success of this method is highly dependent on the choice of resolving agent, solvent, and crystallization conditions.
Table 3: Illustrative Crystallization-Based Diastereomeric Resolution
| Step | Description |
|---|---|
| 1. Derivatization | Reaction of racemic 1-(4-Chloro-2-fluorophenyl)ethan-1-ol with phthalic anhydride to form the corresponding hemiphthalate ester. |
| 2. Salt Formation | Reaction of the racemic hemiphthalate with an enantiopure chiral base (e.g., (R)-1-phenylethylamine) in a suitable solvent (e.g., ethanol/water mixture). |
| 3. Fractional Crystallization | Isolation of the less soluble diastereomeric salt by crystallization. |
| 4. Liberation of the Enantiomer | Treatment of the isolated diastereomeric salt with a strong acid to protonate the carboxylate and a subsequent extraction to remove the chiral amine, followed by hydrolysis of the ester to yield this compound. |
Application of S 1 4 Chloro 2 Fluorophenyl Ethan 1 Ol As a Chiral Building Block
Utilization in the Asymmetric Synthesis of Chiral Pharmaceutical Intermediates
Chiral secondary alcohols are pivotal intermediates in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). The stereocenter of (S)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol can be incorporated into a drug's final structure, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or cause adverse effects. Halogenated phenyl ethanols, in particular, serve as precursors for a variety of biologically active molecules. However, specific instances of this compound being used to synthesize a named pharmaceutical intermediate could not be identified in the available research.
Role in the Stereoselective Synthesis of Agrochemical Intermediates
In the agrochemical sector, the development of stereoselective pesticides and herbicides is crucial for enhancing efficacy and reducing environmental impact. Chiral building blocks are used to produce single-enantiomer agrochemicals, which can lead to higher potency and better biodegradability. Fluorine and chlorine atoms, present in this compound, are common in modern agrochemicals due to their ability to enhance metabolic stability and binding affinity. Despite its potential, specific examples detailing the role of this compound in the synthesis of agrochemical intermediates are not described in the surveyed literature. One key intermediate for the fungicide Cyproconazole is 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, highlighting the relevance of similar structural motifs in agrochemical synthesis. google.com
Precursor in the Enantiospecific Construction of Complex Chiral Molecules
Enantiospecific synthesis aims to convert a chiral starting material into a complex chiral product without loss of stereochemical integrity. As a readily available chiral molecule, this compound is a potential precursor for such transformations. The existing stereocenter can direct the formation of new stereocenters, enabling the construction of complex natural products or other intricate molecular architectures. The literature on asymmetric synthesis provides many examples of similar alcohols being used for this purpose, but specific pathways starting from this compound are not detailed.
Asymmetric Transformations Involving the Hydroxyl Functionality of the Compound
The hydroxyl group of this compound is a key site for chemical modification. It can undergo a variety of asymmetric transformations, including:
Oxidation: Conversion to the corresponding chiral ketone.
Esterification and Etherification: Formation of chiral esters and ethers, which can be intermediates for further reactions.
Nucleophilic Substitution: Activation of the hydroxyl group (e.g., by conversion to a tosylate or mesylate) allows for its displacement by nucleophiles with inversion or retention of configuration, a fundamental step in many synthetic routes.
While these transformations are standard for chiral alcohols, specific studies detailing these reactions and their stereochemical outcomes for this compound were not found.
Stereoselective Coupling Reactions Facilitated by the Compound
The structure of this compound allows for its derivatives to participate in stereoselective coupling reactions. For instance, after converting the alcohol to a suitable leaving group, the chiral fragment can be coupled with organometallic reagents (e.g., in Suzuki or Negishi coupling reactions) to form new carbon-carbon bonds. Such reactions are powerful tools for building complex molecular frameworks while preserving the stereochemical information from the original chiral alcohol. Palladium-catalyzed processes have been developed for the stereospecific cross-coupling of unactivated secondary alkylboron nucleophiles with aryl chlorides, which can proceed with inversion of configuration. nih.gov However, research explicitly demonstrating the application of this compound or its derivatives in these types of reactions is not present in the reviewed sources.
Stereochemical Characterization and Enantiomeric Purity Assessment of S 1 4 Chloro 2 Fluorophenyl Ethan 1 Ol
Chromatographic Methods for Enantiomeric Excess Determination
Chromatographic techniques are powerful tools for separating enantiomers, allowing for the accurate determination of enantiomeric excess (% ee). This is achieved by using a chiral environment that interacts differently with each enantiomer, leading to different retention times.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of chiral compounds like (S)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol. The method relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers. The differing stability of these complexes results in differential retention on the column, enabling their separation and quantification.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for a broad range of chiral alcohols. For the analysis of 1-(4-Chloro-2-fluorophenyl)ethan-1-ol, a typical approach would involve screening various polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) with different mobile phases, usually a mixture of a hydrocarbon (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol). The precise conditions must be empirically determined to achieve optimal resolution between the (S) and (R) enantiomers. Detection is commonly performed using a UV detector, as the phenyl ring in the molecule is a strong chromophore.
Table 1: Illustrative HPLC Parameters for Enantiomeric Purity
| Parameter | Typical Value / Description |
|---|---|
| Chiral Stationary Phase | Amylose or Cellulose derivative (e.g., tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | e.g., 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Hexane/Isopropanol mixture (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient (e.g., 25 °C) |
| Detection Wavelength | ~225 nm |
| Expected R_t for (R)-enantiomer | Data not available in public literature |
| Expected R_t for (S)-enantiomer | Data not available in public literature |
| Resolution (R_s) | Data not available in public literature |
Chiral Gas Chromatography (GC) is another principal method for determining the enantiomeric purity of volatile compounds. For an alcohol like 1-(4-Chloro-2-fluorophenyl)ethan-1-ol, analysis can be performed either directly or after derivatization to increase volatility and improve peak shape. The separation is carried out on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative.
The chiral selector, typically a substituted β- or γ-cyclodextrin, forms inclusion complexes with the enantiomers. The subtle differences in the fit and interaction strength between each enantiomer and the chiral cavity of the cyclodextrin lead to different partition coefficients and, consequently, different elution times. The choice of the specific cyclodextrin derivative is crucial for achieving separation. A flame ionization detector (FID) is generally used for detection.
Detailed experimental conditions from peer-reviewed literature for the chiral GC separation of 1-(4-Chloro-2-fluorophenyl)ethan-1-ol are scarce. The table below outlines the typical parameters that would be established for such an analysis.
Table 2: Illustrative GC Parameters for Enantiomeric Purity
| Parameter | Typical Value / Description |
|---|---|
| Chiral Stationary Phase | Derivatized cyclodextrin (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin) |
| Column Dimensions | e.g., 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | ~250 °C |
| Oven Program | Isothermal or temperature gradient (e.g., 100 °C hold 2 min, ramp to 180 °C) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | ~270 °C |
| Expected R_t for (R)-enantiomer | Data not available in public literature |
| Expected R_t for (S)-enantiomer | Data not available in public literature |
Supercritical Fluid Chromatography (SFC) combines advantages of both gas and liquid chromatography and has emerged as a powerful technique for chiral separations. It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to HPLC.
The same types of chiral stationary phases used in HPLC (e.g., polysaccharide-based) are typically used in SFC. A polar co-solvent, such as methanol (B129727) or ethanol, is added to the CO₂ to modify the mobile phase strength and improve analyte solubility and interaction with the stationary phase. SFC is particularly advantageous for its reduced solvent consumption, making it a "greener" analytical alternative. Although highly applicable, specific methods detailing the SFC enantioseparation of 1-(4-Chloro-2-fluorophenyl)ethan-1-ol are not prevalent in scientific literature.
Table 3: Illustrative SFC Parameters for Enantiomeric Purity
| Parameter | Typical Value / Description |
|---|---|
| Chiral Stationary Phase | Amylose or Cellulose derivative on silica |
| Column Dimensions | e.g., 150 mm x 4.6 mm, 3 µm |
| Mobile Phase | Supercritical CO₂ / Methanol (e.g., 85:15 v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | ~150 bar |
| Temperature | ~40 °C |
| Detection | UV Detector |
| Expected R_t for (R)-enantiomer | Data not available in public literature |
| Expected R_t for (S)-enantiomer | Data not available in public literature |
Nuclear Magnetic Resonance (NMR) Spectroscopy-Based Methods
NMR spectroscopy can be used to determine enantiomeric purity through the use of chiral auxiliary reagents that interact with the enantiomers to induce diastereomeric differentiation. Unlike chromatographic methods which physically separate the enantiomers, NMR methods distinguish them in the same solution.
This method involves the covalent reaction of the enantiomeric analyte, in this case the hydroxyl group of 1-(4-Chloro-2-fluorophenyl)ethan-1-ol, with an enantiomerically pure chiral derivatizing agent (CDA). googleapis.com This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra.
A common CDA for alcohols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride. googleapis.com The resulting diastereomeric esters will exhibit different chemical shifts (Δδ) for protons close to the new stereocenter. By integrating the distinct signals corresponding to each diastereomer, their relative ratio, and thus the enantiomeric excess of the original alcohol, can be accurately calculated. The reaction must proceed to completion without any kinetic resolution for the results to be valid.
Table 4: Illustrative NMR Data using a Chiral Derivatizing Agent
| Parameter | Description |
|---|---|
| Chiral Derivatizing Agent | (R)-Mosher's acid chloride |
| Analyte | 1-(4-Chloro-2-fluorophenyl)ethan-1-ol |
| Resulting Products | Diastereomeric Mosher's esters |
| Observed Proton | Proton on the carbon bearing the hydroxyl group (methine proton) |
| Expected δ for (S,R)-diastereomer | Data not available in public literature |
| Expected δ for (R,R)-diastereomer | Data not available in public literature |
| Chemical Shift Difference (Δδ) | Data not available in public literature |
The use of chiral solvating agents (CSAs) is a non-covalent method for determining enantiomeric purity by NMR. An enantiomerically pure CSA is added to the NMR sample of the racemic or enriched analyte. The CSA forms weak, transient diastereomeric complexes with each enantiomer through interactions like hydrogen bonding or π-π stacking. wikipedia.org
These transient complexes are in fast exchange on the NMR timescale with the uncomplexed species. wikipedia.org The observed chemical shifts are a weighted average of the bound and unbound states. Because the stability and geometry of the diastereomeric complexes are different, the weighted-average chemical shifts for corresponding protons in the two enantiomers will differ, leading to separate signals. wikipedia.org The enantiomeric excess can be determined by integrating these resolved signals. This method has the advantage of being non-destructive, as no covalent bonds are formed.
Table 5: Illustrative NMR Data using a Chiral Solvating Agent
| Parameter | Description |
|---|---|
| Chiral Solvating Agent | e.g., (R)-1,1'-Bi-2-naphthol (BINOL) or a lanthanide shift reagent |
| Analyte | 1-(4-Chloro-2-fluorophenyl)ethan-1-ol |
| Observed Proton | Proton on the carbon bearing the hydroxyl group (methine proton) |
| Expected δ for (S)-enantiomer complex | Data not available in public literature |
| Expected δ for (R)-enantiomer complex | Data not available in public literature |
| Chemical Shift Difference (Δδ) | Data not available in public literature |
Chiral Shift Reagents in NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In the context of chiral molecules, standard NMR spectra of enantiomers are identical. However, the use of chiral shift reagents can overcome this limitation by inducing diastereomeric interactions, leading to observable differences in the chemical shifts of the enantiomers.
Lanthanide-based chiral shift reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)3) and tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(tfc)3), are Lewis acids that can reversibly coordinate with the hydroxyl group of this compound. rsc.org This coordination forms temporary diastereomeric complexes. The paramagnetic nature of the lanthanide ion, typically europium or praseodymium, induces significant changes in the chemical shifts of the protons in proximity to the chiral center. organicchemistrydata.org
Due to the different spatial arrangements of the enantiomers when complexed with the chiral reagent, the magnitude of the induced shift will differ for the (S) and (R) enantiomers. libretexts.org This results in the splitting of signals in the ¹H NMR spectrum, allowing for the quantification of each enantiomer by integrating the respective signals. For this compound, the methine proton (CH-OH) and the methyl protons (CH₃) are typically the most affected and monitored signals.
Illustrative Data for NMR Analysis with a Chiral Shift Reagent:
The following table presents hypothetical ¹H NMR data for a sample of 1-(4-Chloro-2-fluorophenyl)ethan-1-ol with an enantiomeric excess of 95% in favor of the (S)-enantiomer, after the addition of a chiral shift reagent.
| Proton Signal | Chemical Shift (δ) without Shift Reagent (ppm) | Chemical Shift (δ) of (S)-enantiomer with Shift Reagent (ppm) | Chemical Shift (δ) of (R)-enantiomer with Shift Reagent (ppm) | Integration (S) | Integration (R) |
| CH₃ | 1.45 | 2.15 | 2.25 | 97.5 | 2.5 |
| CH-OH | 4.90 | 6.20 | 6.35 | 97.5 | 2.5 |
This data is illustrative and represents a typical outcome of such an experiment.
Optical Rotation and Circular Dichroism Spectroscopy for Stereochemical Assignment
Chiral molecules have the ability to rotate the plane of polarized light, a phenomenon known as optical activity. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). The specific rotation, [α], is a fundamental physical property used to characterize enantiomers. For this compound, a negative sign of the specific rotation might be observed, while the (R)-enantiomer would exhibit a positive rotation of the same magnitude.
Hypothetical Optical Rotation Data:
| Enantiomer | Specific Rotation [α]²⁰_D | Solvent | Concentration (g/100mL) |
| This compound | -45.5° | Chloroform | 1.0 |
| (R)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol | +45.5° | Chloroform | 1.0 |
This data is for illustrative purposes.
Circular Dichroism (CD) spectroscopy is another chiroptical technique that provides more detailed stereochemical information. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), is unique to a specific enantiomer and can be used to determine its absolute configuration, often through comparison with theoretical calculations. nih.gov
Computational and Theoretical Studies on S 1 4 Chloro 2 Fluorophenyl Ethan 1 Ol
Density Functional Theory (DFT) Calculations for Conformational Analysis of the Compound
Conformational analysis is crucial for understanding the three-dimensional structure of a flexible molecule, which in turn governs its physical properties and reactivity. For (S)-1-(4-chloro-2-fluorophenyl)ethan-1-ol, the primary degrees of rotational freedom are around the C-C bond connecting the chiral center to the phenyl ring and the C-O bond of the alcohol group. Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the potential energy surface associated with these rotations. researchgate.net
By systematically rotating the dihedral angles and performing geometry optimization at each step, a potential energy surface scan can be generated. This allows for the identification of low-energy conformers (local minima) and the transition states that separate them. The relative energies of these conformers are determined by a balance of steric hindrance between the substituents (methyl, hydroxyl, and the substituted phenyl group) and electronic effects like hyperconjugation.
Studies on structurally similar chiral benzylic alcohols show that staggered conformations are typically the most stable. For this compound, the three most stable conformers would likely correspond to staggered arrangements of the hydroxyl group relative to the phenyl ring. The relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies using the Boltzmann distribution.
| Conformer | Dihedral Angle (Ar-C-C-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| Conformer A (anti) | ~180° | 0.00 | 65.1 |
| Conformer B (gauche-1) | ~60° | 0.55 | 21.5 |
| Conformer C (gauche-2) | ~-60° | 0.80 | 13.4 |
Molecular Modeling of Catalyst-Substrate Interactions in the Stereoselective Synthesis of the Compound
The enantioselective synthesis of this compound is most commonly achieved through the asymmetric reduction of the corresponding prochiral ketone, 4-chloro-2-fluoroacetophenone. wikipedia.org This transformation often employs a chiral catalyst, such as a Noyori-type ruthenium complex or a Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst. mdpi.com
Molecular modeling, particularly using DFT, is instrumental in elucidating the mechanism of stereoselection. acs.org Researchers construct detailed 3D models of the transition states where the hydride is transferred from the reducing agent to the ketone, mediated by the chiral catalyst. morressier.com By analyzing the geometry and energetics of these catalyst-substrate complexes, the key interactions that favor the formation of the (S)-enantiomer over the (R)-enantiomer can be identified. These interactions often include hydrogen bonds, steric repulsion, and CH-π interactions between the substrate and the chiral ligand of the catalyst. This understanding is vital for optimizing existing catalysts and designing new ones with improved selectivity. nih.gov
| Interaction | Atom Pair | Calculated Distance (Å) | Significance |
|---|---|---|---|
| Hydride Transfer | Ru-H --- C=O | 2.15 | Indicates proximity for hydride attack |
| Hydrogen Bond | Ligand N-H --- O=C | 1.98 | Orients and activates the ketone |
| Steric Repulsion | Ligand Phenyl --- Substrate Chloro | 3.80 | Disfavors the pro-(R) approach |
| CH-π Interaction | Ligand CH --- Substrate Phenyl | 2.95 | Stabilizes the pro-(S) transition state |
Prediction of Stereoselectivity and Reaction Pathways in Transformations Involving the Compound
Computational chemistry allows for the quantitative prediction of stereoselectivity in asymmetric reactions. morressier.com For the synthesis of this compound, this involves calculating the activation energies for the two competing reaction pathways: one leading to the desired (S)-product and the other to the undesired (R)-product.
The transition states for both pathways (TS-S and TS-R) are located on the potential energy surface using DFT. The Gibbs free energy of activation (ΔG‡) is calculated for each. The difference between these two activation energies (ΔΔG‡ = ΔG‡(R) - ΔG‡(S)) determines the enantiomeric ratio of the products. A positive ΔΔG‡ indicates that the transition state leading to the (S)-product is lower in energy and therefore favored. The enantiomeric excess (ee) can be predicted using the following equation:
ee (%) = [ (e^(ΔΔG‡/RT) - 1) / (e^(ΔΔG‡/RT) + 1) ] * 100
These predictions can guide experimental efforts by screening different catalysts or reaction conditions in silico, saving significant time and resources. Furthermore, computational methods can explore alternative reaction pathways, such as side reactions or decomposition, providing a more complete picture of the reaction profile.
| Parameter | Value | Unit |
|---|---|---|
| Calculated ΔG‡ (pro-S) | 15.2 | kcal/mol |
| Calculated ΔG‡ (pro-R) | 17.5 | kcal/mol |
| ΔΔG‡ (ΔG‡(R) - ΔG‡(S)) | 2.3 | kcal/mol |
| Predicted ee at 298 K | 98.1 | % |
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations provide fundamental insights into the electronic structure of this compound, which dictates its intrinsic reactivity. lsu.edu Key properties derived from these calculations include the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential.
Frontier Molecular Orbital (FMO) theory is often applied, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net
A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen, fluorine, and chlorine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be found around the hydroxyl hydrogen, indicating a site for nucleophilic interaction. Natural Bond Orbital (NBO) analysis can further quantify the atomic charges and delocalization of electron density within the molecule.
| Property | Calculated Value |
|---|---|
| Energy of HOMO | -7.2 eV |
| Energy of LUMO | -0.5 eV |
| HOMO-LUMO Gap (ΔE) | 6.7 eV |
| Dipole Moment | 2.45 Debye |
| Chemical Hardness (η ≈ ΔE/2) | 3.35 eV |
| Electronic Chemical Potential (μ ≈ (EHOMO+ELUMO)/2) | -3.85 eV |
Molecular Dynamics Simulations for Understanding Reaction Dynamics and Solvent Effects
While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations offer a way to study the system's behavior over time in an explicit solvent environment. rsc.org This is particularly important for understanding the synthesis of this compound, as solvent molecules can play a critical role in stabilizing transition states and influencing reaction rates and selectivity. nih.gov
In a typical MD simulation, the catalyst-substrate complex is placed in a "box" filled with hundreds or thousands of solvent molecules (e.g., water, THF, or isopropanol). The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time (typically nanoseconds).
MD simulations can be used to:
Assess the stability of the pre-catalytic complex.
Observe the conformational flexibility of the catalyst and substrate.
Analyze the specific hydrogen-bonding network of the solvent around the reaction center. nsf.gov
Determine the free energy profile along the reaction coordinate using advanced techniques like umbrella sampling.
These simulations provide a dynamic picture that complements the static view from quantum mechanics, offering deeper insights into the environmental factors that govern the reaction outcome. researchgate.net
| Parameter | Setting |
|---|---|
| Force Field | AMBER / GROMOS |
| Solvent Model | TIP3P (for water) or OPLS-AA (for organic solvents) |
| System Size | ~15,000 atoms |
| Temperature | 298 K (controlled by thermostat) |
| Pressure | 1 atm (controlled by barostat) |
| Simulation Time | 50-100 nanoseconds |
Derivatization and Structural Modifications of S 1 4 Chloro 2 Fluorophenyl Ethan 1 Ol
Synthesis of Chiral Esters and Ethers from the Compound
The hydroxyl group of (S)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol serves as a key functional handle for the synthesis of a diverse range of chiral esters and ethers. These derivatives are valuable as intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Standard esterification procedures can be employed, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a base like pyridine (B92270) or triethylamine. For more sensitive substrates, milder coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be utilized to facilitate the reaction between the alcohol and a carboxylic acid. The stereochemical integrity of the chiral center is generally maintained under these conditions.
Similarly, chiral ethers can be synthesized via Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Phase-transfer catalysts can be employed to enhance the reaction rate and yield. It is important to note that bulky alkylating agents may lead to elimination side reactions.
Table 1: Representative Esterification and Etherification Reactions
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |
|---|---|---|---|
| This compound | Acetyl chloride | Pyridine | (S)-1-(4-Chloro-2-fluorophenyl)ethyl acetate |
| This compound | Benzoic acid | DCC, DMAP | (S)-1-(4-Chloro-2-fluorophenyl)ethyl benzoate |
| This compound | Methyl iodide | Sodium hydride | (S)-1-(4-Chloro-2-fluorophenyl)ethyl methyl ether |
| This compound | Benzyl (B1604629) bromide | Sodium hydride | (S)-1-(4-Chloro-2-fluorophenyl)ethyl benzyl ether |
Oxidation Reactions and Stereospecific Functional Group Transformations of the Alcohol
The secondary alcohol functionality of this compound can be stereospecifically oxidized to the corresponding ketone, 1-(4-chloro-2-fluorophenyl)ethanone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and scale. Common methods include the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) activated by oxalyl chloride or trifluoroacetic anhydride, and the Dess-Martin periodinane (DMP) oxidation. These methods are known for their mild reaction conditions and high yields. For larger scale operations, hypochlorite-based oxidations, such as those using sodium hypochlorite (B82951) in the presence of a catalytic amount of a TEMPO radical, are often preferred.
Kinetic resolution of racemic 1-(4-chloro-2-fluorophenyl)ethan-1-ol can also be achieved through enantioselective oxidation, a process that selectively oxidizes one enantiomer over the other, allowing for the separation of the unreacted chiral alcohol. caltech.edunih.govrsc.org This has been demonstrated for a variety of secondary alcohols using chiral catalysts. caltech.edunih.govrsc.org
Beyond oxidation, the hydroxyl group can undergo other functional group transformations. organic-synthesis.comyoutube.comresearchgate.netchemistry-chemists.com For instance, it can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. These activated intermediates can then undergo nucleophilic substitution reactions with a variety of nucleophiles, often with inversion of configuration, providing access to a wide range of chiral products.
Table 2: Oxidation and Functional Group Transformation Reactions
| Starting Material | Reagent/Catalyst | Product | Transformation |
|---|---|---|---|
| This compound | Dess-Martin periodinane | 1-(4-Chloro-2-fluorophenyl)ethanone | Oxidation |
| This compound | Swern Oxidation | 1-(4-Chloro-2-fluorophenyl)ethanone | Oxidation |
| This compound | p-Toluenesulfonyl chloride, Pyridine | (S)-1-(4-Chloro-2-fluorophenyl)ethyl tosylate | Tosylation |
| (S)-1-(4-Chloro-2-fluorophenyl)ethyl tosylate | Sodium azide | (R)-1-Azido-1-(4-chloro-2-fluorophenyl)ethane | Nucleophilic Substitution (with inversion) |
Palladium-Catalyzed Cross-Coupling Reactions Involving the Aromatic Moiety of the Compound
The 4-chloro-2-fluorophenyl group of the molecule provides a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of the chlorine atom allows for reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
In a Suzuki-Miyaura coupling, the chloro-substituted aromatic ring can be coupled with a variety of organoboron reagents, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. jk-sci.comlibretexts.orgorganic-chemistry.org This reaction is a powerful tool for the formation of biaryl structures. The choice of ligand for the palladium catalyst is crucial for achieving high yields and can influence the reaction conditions required.
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comresearchgate.net This reaction is widely used in the synthesis of pharmaceuticals and other nitrogen-containing compounds. Again, the selection of the appropriate palladium catalyst and ligand system is critical for success.
Table 3: Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System (Example) | Reaction Type | Product (Example) |
|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Suzuki-Miyaura | (S)-1-(2-Fluoro-4-phenylphenyl)ethan-1-ol |
| This compound | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | Buchwald-Hartwig | (S)-1-(2-Fluoro-4-(phenylamino)phenyl)ethan-1-ol |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Sonogashira | (S)-1-(2-Fluoro-4-(phenylethynyl)phenyl)ethan-1-ol |
Synthesis of Chiral Ligands and Catalysts Derived from the Compound
The chiral scaffold of this compound makes it an attractive starting material for the synthesis of novel chiral ligands and catalysts for asymmetric synthesis. researchgate.netmonash.edunih.govrsc.org The hydroxyl group can be derivatized to incorporate coordinating atoms such as phosphorus, nitrogen, or sulfur, which can then bind to a metal center to form a chiral catalyst.
For example, the alcohol can be converted into a phosphinite or phosphine (B1218219) ligand by reaction with a chlorophosphine. These P-chiral ligands can be employed in a variety of transition metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, and cross-coupling reactions. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the phosphorus atom and the aromatic ring.
Furthermore, the amino alcohol derivatives, synthesized via the methods described in section 7.2, can serve as precursors to chiral oxazoline (B21484) ligands. These ligands are widely used in asymmetric catalysis, particularly in copper- and palladium-catalyzed reactions.
Regioselective and Stereospecific Halogenation/Functionalization of the Aromatic Ring
The existing substituents on the aromatic ring of this compound direct the regioselectivity of further electrophilic aromatic substitution reactions. wikipedia.orgchemistrytalk.orgyoutube.comlibretexts.orgmasterorganicchemistry.com The fluorine atom is a weakly deactivating but ortho, para-directing group due to its ability to donate a lone pair of electrons through resonance. The chlorine atom is also a deactivating ortho, para-director. The (S)-1-hydroxyethyl group is a weakly activating ortho, para-director.
Considering the combined directing effects of these substituents, electrophilic attack is most likely to occur at the positions ortho and para to the activating hydroxyethyl (B10761427) group and the fluorine atom, and meta to the chlorine atom. Therefore, halogenation, nitration, or Friedel-Crafts reactions are expected to proceed with a degree of regioselectivity. The steric bulk of the (S)-1-hydroxyethyl group may also influence the regiochemical outcome, favoring substitution at the less hindered positions.
Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophile | Predicted Major Product(s) |
|---|---|
| Br₂ / FeBr₃ | (S)-1-(3-Bromo-4-chloro-2-fluorophenyl)ethan-1-ol and (S)-1-(5-Bromo-4-chloro-2-fluorophenyl)ethan-1-ol |
| HNO₃ / H₂SO₄ | (S)-1-(4-Chloro-2-fluoro-5-nitrophenyl)ethan-1-ol and (S)-1-(4-Chloro-2-fluoro-3-nitrophenyl)ethan-1-ol |
| CH₃COCl / AlCl₃ | (S)-1-(5-Acetyl-4-chloro-2-fluorophenyl)ethan-1-ol |
Future Directions and Emerging Research Avenues for S 1 4 Chloro 2 Fluorophenyl Ethan 1 Ol Research
Development of Novel and Sustainable Enantioselective Synthesis Methodologies
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, necessitates the development of efficient and environmentally friendly synthetic methods. rsc.org Future research on (S)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol will focus on moving beyond traditional synthesis and embracing greener, more sustainable approaches.
A primary area of focus is the expanded use of biocatalysis . Enzymes and whole-cell systems offer high enantioselectivity under mild reaction conditions, significantly reducing the environmental footprint compared to conventional chemical catalysis. acs.orgmdpi.com Research will likely target the discovery and engineering of novel ketoreductases with high specificity for the precursor ketone, 1-(4-chloro-2-fluorophenyl)ethanone, to yield the desired (S)-enantiomer with excellent purity. researchgate.net The integration of biocatalytic steps can shorten synthetic routes and minimize waste. chemical.ai
Furthermore, the principles of green chemistry will be central to developing new synthetic protocols. This includes the use of safer, renewable solvents, minimizing energy consumption, and designing processes with high atom economy. mdpi.comnih.gov Catalytic asymmetric synthesis, a cornerstone of modern chemistry, will continue to evolve with the development of more robust and selective catalysts that can operate under milder and more sustainable conditions. researchgate.netresearchgate.net
| Methodology | Key Advantages | Research Focus |
| Biocatalysis | High enantioselectivity, mild conditions, reduced environmental impact. acs.orgmdpi.com | Discovery of novel enzymes, enzyme engineering for enhanced activity and stability. |
| Organocatalysis | Metal-free, often less sensitive to air and moisture. | Development of new chiral organic catalysts for asymmetric reduction. |
| Green Chemistry | Use of renewable feedstocks, safer solvents, energy efficiency. mdpi.comnih.gov | Designing synthesis routes with higher atom economy and lower E-factors. |
Exploration of New Applications as a Chiral Synthon in Diverse Chemical Architectures
Chiral alcohols are fundamental building blocks in organic synthesis. sigmaaldrich.cn The unique combination of a stereocenter, a fluorine atom, and a chlorine atom makes this compound a versatile chiral synthon. Future research will explore its incorporation into a wider array of complex molecular structures, particularly in medicinal and agrochemical chemistry.
The presence of fluorine can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. acs.orgacs.org Consequently, this chiral alcohol is an attractive starting material for the synthesis of novel bioactive compounds. Researchers will likely investigate its use in the synthesis of new classes of enzyme inhibitors, receptor agonists or antagonists, and other pharmacologically relevant molecules. The strategic placement of fluorine and chlorine on the phenyl ring provides handles for further chemical modification through cross-coupling reactions, expanding the diversity of accessible final products.
Organofluorine compounds are increasingly important in pharmaceuticals, agrochemicals, and advanced materials. acs.org The development of new synthetic methodologies using fluorinated building blocks like this compound is crucial for accessing novel chemical entities with unique properties. researchgate.netamericanelements.com
Advanced Analytical Techniques for Real-Time Monitoring and Optimization of Stereoselective Processes
The optimization of any stereoselective synthesis requires precise and rapid analytical methods to monitor reaction progress and determine enantiomeric purity. Future advancements in this area will rely on the implementation of Process Analytical Technology (PAT) to enable real-time, in-line analysis.
Techniques such as chiral High-Performance Liquid Chromatography (HPLC) are standard for determining enantiomeric excess, and future developments will focus on faster separation times and higher resolution. sigmaaldrich.comnih.govbgb-analytik.com The coupling of HPLC with mass spectrometry (HPLC-MS) allows for simultaneous quantification and identification of reactants, products, and intermediates, providing a comprehensive reaction profile in real time. rsc.org
Spectroscopic methods are also poised to play a larger role. In-situ techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the concentration of key species without the need for sampling. Furthermore, advanced mass spectrometry techniques can be used to study reaction intermediates and gain deeper mechanistic insights into the origins of enantioselectivity, facilitating more rational reaction optimization. bohrium.comnih.govshimadzu.com
| Analytical Technique | Application in Stereoselective Synthesis | Future Advancements |
| Chiral HPLC/SFC | Determination of enantiomeric excess (ee). sigmaaldrich.combgb-analytik.com | Faster analysis times, development of new chiral stationary phases. |
| HPLC-MS | Real-time reaction monitoring and impurity profiling. rsc.org | Increased automation and data processing capabilities. |
| In-situ Spectroscopy (FTIR, Raman) | Non-invasive monitoring of reactant and product concentrations. | Improved probe technology and chemometric models for complex mixtures. |
| Mass Spectrometry | Mechanistic studies and identification of reaction intermediates. nih.gov | Ion mobility separation to distinguish diastereomeric intermediates. bohrium.com |
Integration of Flow Chemistry Principles for Scalable and Efficient Synthesis of the Compound
To meet potential industrial demand, the synthesis of this compound must be scalable, safe, and efficient. Continuous flow chemistry offers significant advantages over traditional batch processing in all these areas. mdpi.comacs.orgaurigeneservices.com
Flow reactors provide superior heat and mass transfer, allowing for better control over reaction parameters like temperature and residence time. mdpi.com This enhanced control can lead to higher yields, improved selectivity, and safer operation, especially for highly exothermic or fast reactions. The small reactor volumes inherent in flow systems minimize the risks associated with handling hazardous reagents. acs.org
Future research will focus on developing end-to-end continuous processes for the synthesis of this chiral alcohol. This could involve telescoping multiple reaction steps, such as the asymmetric reduction and subsequent workup, into a single, uninterrupted flow system. nih.gov The integration of in-line purification and real-time analytical monitoring (as described in section 8.3) would enable a fully automated and optimized manufacturing process, significantly improving efficiency and reducing waste. aurigeneservices.com The combination of biocatalysis with flow chemistry is a particularly powerful approach, opening new windows for the synthesis of pharmaceuticals and other high-value chemicals. researchgate.netnih.gov
Machine Learning and Artificial Intelligence Applications in the Design and Discovery of Synthetic Routes for the Compound
Furthermore, ML models can be trained to predict the outcomes of reactions, including yield and enantioselectivity. cam.ac.ukpnas.org By building models based on existing data from similar asymmetric catalytic reactions, researchers can perform in silico screening of catalysts, solvents, and reaction conditions to identify the most promising parameters for laboratory investigation. acs.orgresearchgate.net This data-driven approach can significantly accelerate the research and development cycle, reducing the number of experiments needed and saving time and resources. pnas.org As more data becomes available, the predictive power of these models will continue to improve, making AI an indispensable tool in the future of chiral synthesis.
Q & A
Q. Table: Comparative Binding Affinity
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| (S)-1-(4-Cl-2-F-phenyl)ethanol | CYP2D6 | 0.8 |
| (R)-1-(4-Cl-2-F-phenyl)ethanol | CYP2D6 | 8.2 |
| 1-(4-Cl-phenyl)ethanol | CYP2D6 | 12.4 |
Advanced: How do environmental factors (pH, temperature) affect the stability of this compound?
Methodological Answer:
- Degradation Pathways:
- Acidic Conditions (pH < 3): Esterification of the hydroxyl group with residual solvents (e.g., ethanol).
- Oxidative Stress: Air exposure leads to ketone formation. Stabilize with antioxidants (e.g., BHT) .
- Storage Recommendations:
Advanced: How can computational methods resolve contradictions in crystallographic and spectroscopic data?
Methodological Answer:
Q. Table: Crystallographic Parameters
| Parameter | Experimental (X-ray) | DFT Calculated |
|---|---|---|
| C-O Bond Length (Å) | 1.42 | 1.41 |
| Dihedral Angle (°) | 62.3 | 61.8 |
Advanced: What strategies mitigate batch-to-batch variability in biological assays?
Methodological Answer:
- Purity Thresholds: Enforce HPLC purity >99.5% and ee >98% via QC protocols.
- Metabolite Screening: Use LC-MS/MS to detect oxidation byproducts (e.g., ketone derivatives) that may antagonize activity .
- Positive Controls: Include structurally validated analogs (e.g., (S)-1-(4-Bromo-2-F-phenyl)ethanol) to normalize assay results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
